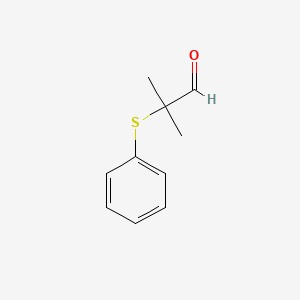

2-Methyl-2-(Phenylsulfanyl)Propanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylsulfanylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJAXFYFRGJCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377672 | |

| Record name | 2-Methyl-2-(Phenylsulfanyl)Propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63996-66-7 | |

| Record name | 2-Methyl-2-(Phenylsulfanyl)Propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Umpolung reactivity of alpha-phenylthio aldehydes

An In-depth Technical Guide to the Umpolung Reactivity of Alpha-Phenylthio Aldehydes

The concept of "umpolung," or the reversal of polarity, represents a powerful strategy in organic synthesis, enabling the formation of carbon-carbon bonds that would otherwise be inaccessible through conventional reactivity patterns. This guide provides a comprehensive exploration of the umpolung reactivity of α-phenylthio aldehydes, which serve as versatile precursors to acyl anion equivalents. We will delve into the core principles governing this reactivity, the synthetic methods for preparing these key intermediates, and their subsequent application in a variety of carbon-carbon bond-forming reactions. Detailed mechanistic insights, field-proven experimental protocols, and comparative data are presented to provide researchers, scientists, and drug development professionals with a thorough understanding and practical framework for leveraging this important synthetic tool.

Table of Contents

-

Introduction: The Principle of Umpolung

-

The Role of the Phenylthio Group: Enabling Reactivity Inversion

-

Synthesis of α-Phenylthio Aldehydes

-

Generation and Reactivity of Acyl Anion Equivalents from α-Phenylthio Aldehydes

-

Applications in Complex Molecule Synthesis

-

Experimental Protocols

-

References

Introduction: The Principle of Umpolung

In classical organic synthesis, the carbonyl carbon of an aldehyde is inherently electrophilic. This reactivity is dictated by the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon, rendering it susceptible to attack by nucleophiles. The term "umpolung," a German word meaning "polarity inversion," describes the strategic reversal of this inherent reactivity. By transforming the normally electrophilic carbonyl carbon into a nucleophilic species, we can forge new synthetic pathways. This nucleophilic acylating agent is often referred to as an "acyl anion equivalent."

The ability to generate and utilize acyl anion equivalents has profound implications for retrosynthetic analysis and the construction of complex molecular architectures. It allows for the formation of key bonds, such as those in ketones, α-hydroxy ketones, and other valuable carbonyl-containing compounds, from unconventional starting materials.

Figure 1: A conceptual diagram illustrating the difference between the normal electrophilic reactivity of an aldehyde and the nucleophilic reactivity achieved through umpolung.

The Role of the Phenylthio Group: Enabling Reactivity Inversion

The key to unlocking the umpolung reactivity of aldehydes lies in the judicious choice of a substituent at the α-position. The phenylthio (PhS-) group is particularly effective in this regard for several reasons:

-

Acidification of the α-Proton: The sulfur atom can stabilize an adjacent carbanion through d-orbital participation and inductive effects. This significantly increases the acidity of the aldehydic proton, allowing for its removal by a suitable base to form a stabilized carbanion.

-

Masking of the Carbonyl Group: The phenylthio group effectively serves as a masked carbonyl group. After the nucleophilic addition reaction, the phenylthio group can be readily removed or transformed to reveal the desired carbonyl functionality.

-

Stability of the Intermediate: The resulting α-phenylthio carbanion is sufficiently stable to be generated and handled under practical laboratory conditions, yet reactive enough to engage with a wide range of electrophiles.

Synthesis of α-Phenylthio Aldehydes

A common and reliable method for the synthesis of α-phenylthio aldehydes involves the reaction of an enol ether with benzenesulfenyl chloride (PhSCl). This approach offers good yields and regioselectivity.

Caption: A simplified workflow for the synthesis of α-phenylthio aldehydes from enol ethers.

A representative protocol for this transformation is provided in the experimental section of this guide.

Generation and Reactivity of Acyl Anion Equivalents from α-Phenylthio Aldehydes

The core of the umpolung strategy with α-phenylthio aldehydes is the deprotonation at the α-carbon to generate the acyl anion equivalent. This is typically achieved using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to prevent side reactions.

Once generated, this nucleophilic species can react with a variety of electrophiles, leading to the formation of new carbon-carbon bonds.

Table 1: Representative Reactions of Acyl Anion Equivalents from α-Phenylthio Aldehydes

| Electrophile | Product Type |

| Alkyl Halides (R'-X) | α-Phenylthio Ketones |

| Aldehydes/Ketones (R'COR'') | α-Hydroxy-α-phenylthio Ketones |

| Epoxides | γ-Hydroxy-α-phenylthio Ketones |

| Michael Acceptors | 1,4-Dicarbonyl Compounds (after hydrolysis) |

The versatility of this methodology is a testament to the robust nature of the α-phenylthio-stabilized carbanion.

Caption: A diagram illustrating the generation of the acyl anion equivalent and its subsequent reaction with an electrophile.

Applications in Complex Molecule Synthesis

The umpolung reactivity of α-phenylthio aldehydes has been successfully applied in the total synthesis of numerous natural products and other complex organic molecules. Its ability to facilitate the formation of sterically hindered quaternary carbon centers and to construct intricate carbon skeletons makes it a valuable tool for synthetic chemists. For instance, this methodology has been employed in the synthesis of prostaglandins and pheromones, where the precise introduction of a carbonyl group is crucial.

Experimental Protocols

Protocol 1: Synthesis of 2-(Phenylthio)heptanal

-

Materials: 1-Heptenal, trimethylsilyl chloride, triethylamine, benzenesulfenyl chloride, dichloromethane, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 1-heptenal (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add trimethylsilyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Cool the mixture to -78 °C and add benzenesulfenyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then hydrolyzed with aqueous acid (e.g., 1M HCl) in THF to yield 2-(phenylthio)heptanal.

-

Purify the final product by column chromatography on silica gel.

-

Protocol 2: Umpolung Reaction of 2-(Phenylthio)heptanal with Benzyl Bromide

-

Materials: 2-(Phenylthio)heptanal, lithium diisopropylamide (LDA), benzyl bromide, tetrahydrofuran (THF), saturated aqueous ammonium chloride, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

Prepare a solution of LDA (1.1 eq) in THF at -78 °C.

-

Add a solution of 2-(phenylthio)heptanal (1.0 eq) in THF dropwise to the LDA solution.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the anion.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Stir at -78 °C for 2 hours, then allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting α-phenylthio ketone by column chromatography on silica gel.

-

Conclusion

The umpolung reactivity of α-phenylthio aldehydes provides a robust and versatile platform for the synthesis of a wide array of carbonyl-containing compounds. The ability of the phenylthio group to stabilize an adjacent carbanion is central to this strategy, enabling the generation of a nucleophilic acyl anion equivalent. The straightforward synthesis of the starting α-phenylthio aldehydes and the broad scope of applicable electrophiles make this methodology a valuable addition to the synthetic chemist's toolbox. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers seeking to apply this powerful synthetic strategy in their own work.

References

-

Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English, 18(4), 239-258. [Link]

-

Nájera, C., & Yus, M. (2003). Umpolung of Carbonyl Compounds through α-Sulfanylated Hydrazones and Imines. Current Organic Chemistry, 7(9), 867-893. [Link]

-

Trost, B. M., & Kunz, R. A. (1974). New synthetic reactions. Acyl anion equivalents. Journal of the American Chemical Society, 96(23), 7365-7367. [Link]

A Comprehensive Spectroscopic and Methodological Guide to 2-Methyl-2-(phenylsulfanyl)propanal

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-Methyl-2-(phenylsulfanyl)propanal (CAS 63996-66-7).[1][2] Due to the limited availability of experimental spectra in public databases, this document leverages predictive methodologies based on foundational spectroscopic principles and data from structurally analogous compounds. We will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the target molecule. Furthermore, this guide outlines the standard experimental protocols for acquiring such spectra, offering insights into the rationale behind these well-established techniques for researchers and professionals in drug development and chemical sciences.

Introduction: The Significance of Spectroscopic Characterization

This compound is a multifunctional organic compound featuring a quaternary carbon center, an aldehyde group, and a phenylsulfanyl moiety. The unique electronic and steric environment of this molecule makes its unambiguous structural elucidation paramount for its application in synthetic chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of such novel compounds. This guide serves as a valuable resource by providing a predictive yet scientifically grounded spectroscopic profile of this compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule.[3][4] The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, aldehydic, and methyl protons.

Predicted ¹H NMR Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

| Aldehyde (CHO) | 9.5 - 10.0 | Singlet | 1H |

| Methyl (CH₃) | ~1.5 | Singlet | 6H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Phenyl Protons (7.2 - 7.5 ppm): The protons on the phenyl ring are expected to resonate in the aromatic region of the spectrum. Their chemical shifts are influenced by the electron-donating effect of the sulfur atom. The signals will likely appear as a complex multiplet due to spin-spin coupling between the ortho, meta, and para protons.[5][6]

-

Aldehyde Proton (9.5 - 10.0 ppm): The proton of the aldehyde group is highly deshielded due to the electronegativity of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.[7] This results in a characteristic downfield chemical shift, appearing as a singlet because there are no adjacent protons to couple with.

-

Methyl Protons (~1.5 ppm): The two methyl groups are chemically equivalent due to free rotation around the C-C and C-S bonds. They are attached to a quaternary carbon, so their signal will appear as a singlet. Their relatively upfield chemical shift is consistent with protons on an sp³-hybridized carbon.

Caption: Predicted ¹H NMR correlations for this compound.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[8] The predicted spectrum for this compound will show distinct signals for each unique carbon environment.

Predicted ¹³C NMR Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 205 |

| Phenyl (C₆H₅) | 125 - 140 |

| Quaternary (C(CH₃)₂) | 45 - 55 |

| Methyl (CH₃) | 20 - 30 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (190 - 205 ppm): The carbon of the aldehyde group is significantly deshielded and appears far downfield, which is characteristic of carbonyl carbons.[7]

-

Phenyl Carbons (125 - 140 ppm): The carbons of the phenyl ring will resonate in the aromatic region. The ipso-carbon (attached to sulfur) and the other aromatic carbons will have distinct chemical shifts.

-

Quaternary Carbon (45 - 55 ppm): The carbon atom bonded to the two methyl groups, the aldehyde group, and the sulfur atom will appear in the aliphatic region.

-

Methyl Carbons (20 - 30 ppm): The two equivalent methyl carbons will give a single signal in the upfield region of the spectrum, typical for sp³-hybridized carbons.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[9][10]

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3100 | Medium |

| C-H (aldehyde) | 2720, 2820 | Medium (often two bands) |

| C=O (aldehyde) | 1720 - 1740 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-S (thioether) | 680 - 710 | Weak |

Interpretation of the Predicted IR Spectrum

-

C=O Stretch (1720 - 1740 cm⁻¹): The most characteristic peak in the IR spectrum will be a strong absorption in this region, indicative of the carbonyl group of the aldehyde.[11]

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The aldehydic C-H stretch typically appears as two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=C Stretches: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-S Stretch: The C-S stretching vibration of the thioether linkage is expected to be a weak band in the fingerprint region.[11]

Caption: Key predicted IR absorptions for this compound.

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio of the ions provides information about the molecular weight and structure of the compound.[12][13][14][15][16]

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 180, corresponding to the molecular weight of C₁₀H₁₂OS.[1]

-

Alpha-Cleavage: A common fragmentation pathway for aldehydes is the loss of the hydrogen atom from the carbonyl group, resulting in an [M-1]⁺ peak at m/z = 179.[7][17][18][19] Another likely alpha-cleavage is the loss of the formyl radical (•CHO), leading to a fragment at m/z = 151.

-

Loss of the Phenylsulfanyl Radical: Cleavage of the C-S bond could result in the loss of the phenylsulfanyl radical (•SC₆H₅), giving a fragment at m/z = 71.

-

Formation of the Phenylsulfanyl Cation: The formation of the phenylsulfanyl cation [C₆H₅S]⁺ would result in a peak at m/z = 109.

Summary of Predicted Key Fragments

| m/z | Predicted Fragment |

| 180 | [C₁₀H₁₂OS]⁺ (Molecular Ion) |

| 179 | [C₁₀H₁₁OS]⁺ |

| 151 | [C₉H₁₁S]⁺ |

| 109 | [C₆H₅S]⁺ |

| 71 | [C₄H₇O]⁺ |

Experimental Protocols

The following are generalized, yet detailed, protocols for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[20][21]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample completely.[20][22][23]

-

Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[21]

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the liquid sample directly onto the ATR crystal.

-

Lower the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS with Electron Ionization):

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

Instrument Setup:

-

Data Acquisition:

-

Inject the sample into the GC. The compound will be vaporized and separated on the GC column before entering the mass spectrometer.

-

The mass spectrometer will scan a range of m/z values to detect the molecular ion and fragment ions.

-

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a robust, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The interpretations are grounded in established spectroscopic principles and comparisons with analogous structures. The detailed experimental protocols offer a standardized approach for researchers seeking to characterize this compound or similar novel molecules. This comprehensive guide serves as a foundational resource for the scientific community, facilitating further research and application of this compound.

References

-

Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

Baitai Peike Biotechnology. (n.d.). Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry - GC-EI-MS Analysis Services - Electron Impact. Retrieved from [Link]

-

PubMed Central (PMC) - NIH. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26). Retrieved from [Link]

-

Whitman People. (n.d.). GCMS Section 6.11.4. Retrieved from [Link]

-

SpectraBase. (n.d.). Thiophenol. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

MSU chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

-

University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of thiophenol (0:05 mol Á dm À3 )—triethylamine (0:1.... Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Pivaldehyde. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0001167). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

ResearchGate. (2025, August 8). Synthesis, structural and spectroscopic study of aromatic thioester compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

-

Wiley Analytical Science. (2016, December 8). NMR Data Interpretation Explained: Understanding 1D and 2D NMR Spectra of Organic Compounds and Natural Products. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

ResearchGate. (2025, October 16). 2-Methyl-7-(phenylsulfanylmethyl)naphthalene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Propanal, 2-methyl-3-phenyl-. Retrieved from [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Methylpropanal (FDB003271). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of petroleum thioethers with different treatment: (a) the.... Retrieved from [Link]

-

MDPI. (2023, February 6). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Retrieved from [Link]

-

SpectraBase. (n.d.). Ether thioether. Retrieved from [Link]

-

US EPA. (n.d.). Propanal, 2-methyl-2-(methylthio)- - Substance Details - SRS. Retrieved from [Link]

-

YouTube. (2023, June 17). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Retrieved from [Link]

-

ftir analysis and interpretation of ir spectra of four spice oils extracted by hydrodistillation. (2022, March 3). Retrieved from [Link]

Sources

- 1. This compound | C10H12OS | CID 2769047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Thiophenol(108-98-5) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. researchgate.net [researchgate.net]

- 12. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Electronic Ionization EI - Analysis Services Based on Electronic Ionization Mass Spectrometry - GC-EI-MS Analysis Services - Electron Impact | Baitai Peike Biotechnology [en.biotech-pack.com]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

- 17. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 18. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 19. GCMS Section 6.11.4 [people.whitman.edu]

- 20. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 21. How to make an NMR sample [chem.ch.huji.ac.il]

- 22. publish.uwo.ca [publish.uwo.ca]

- 23. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 24. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-2-(phenylthio)propanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-(phenylthio)propanal, a unique bifunctional molecule, holds significant potential in the realms of organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive aldehyde group and a phenylthio moiety at a quaternary carbon, offers a versatile platform for complex molecular architecture. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, highlighting its potential applications and providing insights into its handling and safety.

Molecular Structure and Physicochemical Properties

2-Methyl-2-(phenylthio)propanal is identified by the CAS Number 63996-66-7.[1] Its molecular formula is C₁₀H₁₂OS, corresponding to a molecular weight of 180.27 g/mol .[1] The presence of both a polar aldehyde group and a lipophilic phenylthio group suggests a molecule with moderate polarity, likely soluble in a range of common organic solvents.

Table 1: Physicochemical Properties of 2-Methyl-2-(phenylthio)propanal

| Property | Value | Source |

| CAS Number | 63996-66-7 | [1] |

| Molecular Formula | C₁₀H₁₂OS | [1] |

| Molecular Weight | 180.27 g/mol | [1] |

Caption: 2D structure of 2-methyl-2-(phenylthio)propanal.

Spectroscopic Characterization

Detailed experimental spectra for 2-methyl-2-(phenylthio)propanal are not widely published. However, the expected spectral characteristics can be predicted based on its functional groups and the analysis of similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) in the region of 9-10 ppm. The two methyl groups (CH₃) would likely appear as a singlet around 1.2-1.5 ppm. The protons of the phenyl group would exhibit multiplets in the aromatic region, typically between 7.0 and 7.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde at a significant downfield shift, likely in the range of 190-200 ppm. The quaternary carbon attached to the sulfur and the two methyl groups would appear around 50-60 ppm. The carbons of the methyl groups would resonate at approximately 20-25 ppm. The aromatic carbons would show a series of signals between 125 and 140 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde would be prominent in the IR spectrum, typically appearing around 1720-1740 cm⁻¹. The C-H stretch of the aldehyde group would be visible as two weak bands around 2720 and 2820 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, and C-S stretching vibrations would be present in the fingerprint region, typically around 600-800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 180. Key fragmentation patterns would likely involve the loss of the formyl group (CHO) to give a fragment at m/z = 151, and cleavage of the C-S bond, leading to fragments corresponding to the phenylthio cation (m/z = 109) and the 2-methylpropanal cation (m/z = 71).

Synthesis of 2-Methyl-2-(phenylthio)propanal

The synthesis of α-(phenylthio)aldehydes can be achieved through several methodologies. A common and effective approach involves the α-sulfenylation of an aldehyde enolate or its equivalent.

Experimental Protocol: Synthesis via α-Sulfenylation of Isobutyraldehyde

This protocol is a generalized procedure based on established methods for the synthesis of α-phenylthio aldehydes.

Step 1: Formation of the Enolate

-

To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78 °C, add isobutyraldehyde dropwise with stirring under an inert atmosphere (e.g., argon or nitrogen).

-

Allow the reaction mixture to stir at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.

Step 2: α-Sulfenylation

-

To the enolate solution, add a solution of an electrophilic sulfur reagent, such as diphenyl disulfide (Ph₂S₂) or S-phenyl benzenethiosulfonate (PhSO₂SPh), in THF dropwise at -78 °C.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 2-methyl-2-(phenylthio)propanal.

Caption: General workflow for the synthesis of 2-methyl-2-(phenylthio)propanal.

Chemical Reactivity and Synthetic Applications

The reactivity of 2-methyl-2-(phenylthio)propanal is dictated by the interplay of its aldehyde and α-phenylthio functionalities. This unique combination opens up a wide array of synthetic transformations.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of standard aldehyde reactions, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-methyl-2-(phenylthio)propanoic acid, using common oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄).

-

Reduction: The aldehyde can be reduced to the primary alcohol, 2-methyl-2-(phenylthio)propan-1-ol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into a variety of alkenes.

-

Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium reagents to the aldehyde will produce secondary alcohols.

-

Acetal Formation: In the presence of an alcohol and an acid catalyst, the aldehyde can be protected as an acetal.

Reactions Involving the α-Phenylthio Group

The α-phenylthio group significantly influences the reactivity of the molecule and provides a handle for further synthetic manipulations.

-

Oxidation to Sulfoxide and Sulfone: The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). The resulting α-sulfinyl and α-sulfonyl aldehydes are valuable synthetic intermediates.

-

Reductive Desulfurization: The phenylthio group can be removed under reductive conditions, for example, using Raney nickel, to yield isobutyraldehyde.

-

Umpolung Reactivity (Acyl Anion Equivalent): The presence of the sulfur atom acidifies the α-proton (in this case, the aldehydic proton is adjacent to the sulfur-bearing carbon). While direct deprotonation of the aldehyde proton is challenging, the related α-phenylthio group can stabilize an adjacent carbanion. This concept of "umpolung" or polarity reversal is a powerful tool in organic synthesis. For instance, conversion of the aldehyde to a dithioacetal, followed by deprotonation, generates a nucleophilic acyl anion equivalent that can react with various electrophiles.

Caption: Reactivity map of 2-methyl-2-(phenylthio)propanal.

Potential Applications in Drug Development and Medicinal Chemistry

While specific applications of 2-methyl-2-(phenylthio)propanal in drug development are not extensively documented, its structural motifs are present in various biologically active molecules. The 2-phenethylamine scaffold, which can be conceptually derived from this molecule, is a common feature in many pharmaceuticals.[3]

The ability to introduce a quaternary center with both an aldehyde (or a derivative thereof) and a phenylthio group makes this compound a potentially valuable building block for creating sterically hindered and functionally diverse molecules. The phenylthio group can be used as a handle to introduce further complexity or can be modified to modulate the pharmacokinetic properties of a lead compound. The aldehyde functionality provides a reactive site for conjugation to other molecules or for the construction of heterocyclic ring systems, which are prevalent in many drug classes.

Safety, Handling, and Storage

Specific safety data for 2-methyl-2-(phenylthio)propanal is limited. However, based on the general properties of aldehydes and organosulfur compounds, certain precautions should be taken.

-

Hazards: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[4] Organosulfur compounds can have strong, unpleasant odors and may also be irritants.[5]

-

Handling: It is recommended to handle this compound in a well-ventilated fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[7] Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: 2-Methyl-2-(phenylthio)propanal should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]

Conclusion

2-Methyl-2-(phenylthio)propanal is a fascinating molecule with significant, yet largely untapped, potential in organic synthesis and medicinal chemistry. Its unique combination of a reactive aldehyde and a versatile phenylthio group at a sterically hindered carbon center makes it a valuable building block for the synthesis of complex and novel molecular architectures. While a lack of extensive published data necessitates some inference of its properties, the foundational principles of organic chemistry provide a strong basis for understanding its reactivity and potential applications. Further research into the specific properties and reactions of this compound is warranted and could unveil new avenues for the development of innovative synthetic methodologies and novel therapeutic agents.

References

-

PubChem. 2-Methyl-2-phenylpropanal. [Link]

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

ResearchGate. Conversion of 2-methylpropanal toward aliphatic solvents and plasticizers for polymers. [Link]

-

ResearchGate. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

-

Faraz Oil. Sulfur Storage & Handling Tips | Safety Guide. [Link]

-

ResearchGate. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

-

NY.Gov. Chemical Storage and Handling Recommendations. [Link]

-

Pishgaman. Granular sulfur storage + 5 methods of storing. [Link]

-

Wikipedia. Organosulfur chemistry. [Link]

-

MDPI. Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. [Link]

-

SafeRack. Bulk Chemical Loading Solutions | Compliant Transfer Equipment. [Link]

-

Chemsrc. 2-methyl-2-phenyl-propanal | CAS#:3805-10-5. [Link]

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

Cheméo. Propanal, 2-methylthio - Chemical & Physical Properties. [Link]

-

US EPA. Propanal, 2-methyl-2-(methylthio)- - Substance Details. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 2-methyl-2-phenyl-propanal | CAS#:3805-10-5 | Chemsrc [chemsrc.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Methyl-2-phenylpropanal | C10H12O | CID 283879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 6. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. petroarkan.com [petroarkan.com]

Stability of alpha-thioaldehydes under acidic and basic conditions

An In-Depth Technical Guide to the Stability of α-Thioaldehydes Under Acidic and Basic Conditions

Foreword: The Dichotomy of Thioaldehydes in Modern Chemistry

α-Thioaldehydes, the sulfur analogues of aldehydes, represent a class of compounds characterized by extreme reactivity.[1] This reactivity is a double-edged sword for the synthetic chemist and drug development professional. On one hand, the thioformyl group is a versatile synthon, participating in a host of unique transformations such as Diels-Alder reactions, making it a valuable intermediate.[2][3] On the other hand, this same inherent reactivity makes unhindered thioaldehydes notoriously unstable and prone to rapid oligomerization or decomposition, presenting significant challenges in their isolation, storage, and handling.[1][2][4]

This guide moves beyond a cursory overview to provide a deep, mechanistic understanding of the stability and decomposition pathways of α-thioaldehydes under the two most common reaction environments: acidic and basic conditions. Understanding these pathways is not merely an academic exercise; it is critical for anyone seeking to harness the synthetic potential of these molecules in fields ranging from materials science to medicinal chemistry, where thiol-containing compounds play numerous roles.[5][6][7] By grasping the principles of their instability, researchers can devise strategies—through steric protection, electronic stabilization, or careful control of reaction conditions—to tame these reactive species and unlock their full potential.

Part 1: The α-Thioaldehyde Core: An Inherently Unstable Moiety

The instability of the thiocarbonyl group in thioaldehydes compared to the carbonyl group in aldehydes stems from fundamental principles of orbital mechanics. The p-orbitals of the larger, third-row sulfur atom do not overlap as effectively with the p-orbital of the second-row carbon atom.[4] This results in a weaker C=S π-bond compared to a C=O π-bond. Consequently, the system has a strong thermodynamic driving force to convert the C=S double bond into more stable C-S single bonds, which readily manifests as rapid polymerization or trimerization.[2][4] For instance, the simplest thioaldehyde, thioformaldehyde, spontaneously trimerizes to 1,3,5-trithiane.[1]

Only when significant steric bulk is introduced near the thioformyl group can stable, isolable thioaldehydes be prepared.[1] This principle of kinetic stabilization is a recurring theme and a primary strategy for handling these compounds.

Part 2: Stability and Decomposition Under Acidic Conditions

Under acidic conditions, the decomposition of α-thioaldehydes is primarily driven by electrophilic activation of the thiocarbonyl group. The reaction environment provides a source of protons (H⁺) that catalyzes degradation pathways, most notably polymerization and hydrolysis.

Mechanism of Acid-Catalyzed Decomposition

The primary acid-catalyzed pathway is oligomerization, typically leading to the cyclic trimer. The mechanism proceeds as follows:

-

Protonation of the Thiocarbonyl Sulfur: The sulfur atom, being more polarizable and a softer base than oxygen, is readily protonated by an acid catalyst. This protonation creates a highly electrophilic species, a resonance-stabilized sulfenium ion, which dramatically increases the reactivity of the carbon atom toward nucleophiles.

-

Nucleophilic Attack: A second, unprotonated thioaldehyde molecule acts as a nucleophile, with its sulfur atom attacking the electrophilic carbon of the protonated molecule.

-

Chain Propagation and Cyclization: This process continues, forming a linear trimer which can then undergo an intramolecular cyclization, followed by deprotonation, to yield the thermodynamically stable 1,3,5-trithiane ring.

Formic acid has been shown to be an effective catalyst for the interaction between hydrogen sulfide and aldehydes to form thioaldehydes, suggesting that acidic environments can mediate both their formation and subsequent decomposition.[8][9]

Acid-Catalyzed Thioenolization

Analogous to the keto-enol tautomerism of aldehydes, thioaldehydes can exist in equilibrium with their thioenol tautomers.[10] While the equilibrium typically favors the thioaldehyde form, the rate of this tautomerization is accelerated under acidic conditions.

The mechanism involves the protonation of the sulfur atom, followed by the removal of an α-proton by a conjugate base.[11][12] The resulting thioenol is a nucleophile and can participate in its own set of reactions, although for simple thioaldehydes, this pathway is often outcompeted by the rapid polymerization.

Figure 1: Key decomposition and tautomerization pathways for α-thioaldehydes under acidic conditions.

Part 3: Stability and Decomposition Under Basic Conditions

In basic media, the reactivity profile of α-thioaldehydes shifts dramatically. The dominant pathway is initiated by the deprotonation of the α-carbon, which is significantly more acidic than in the corresponding aldehyde due to the electron-withdrawing nature of the thiocarbonyl group and the polarizability of sulfur.

Mechanism of Base-Catalyzed Decomposition

-

Thioenolate Formation: A base removes a proton from the α-carbon, generating a resonance-stabilized thioenolate anion. This is the key reactive intermediate under basic conditions. The formation of this anion is analogous to enolate formation in standard aldehydes and ketones.[13]

-

Nucleophilic Addition (Condensation): The thioenolate is a potent carbon-centered nucleophile. It readily attacks the electrophilic carbon of another thioaldehyde molecule in an aldol-type condensation reaction.

-

Polymerization: This initial condensation product still contains a reactive thioaldehyde moiety and an acidic α-proton, allowing for subsequent deprotonation and condensation steps, leading to rapid formation of oligomers and polymers. This competitive oligomerization is a common issue when handling thioaldehydes in the presence of base.[14]

The use of a base, such as triethylamine, is often employed in reactions involving thioaldehydes, but it must be carefully controlled to prevent runaway polymerization.[14]

Figure 2: Primary decomposition pathway for α-thioaldehydes under basic conditions via thioenolate formation.

Part 4: Experimental Protocols for Stability Assessment

A robust assessment of thioaldehyde stability is crucial for developing viable synthetic or formulation protocols. The following outlines a general workflow for quantifying stability under varying pH conditions.

Workflow: Spectroscopic Stability Assay

This protocol uses UV-Vis spectroscopy to monitor the disappearance of the thioaldehyde, which typically has a distinct absorption maximum for its n→π* transition in the visible region.

Figure 3: Experimental workflow for assessing thioaldehyde stability using UV-Vis spectroscopy.

Detailed Step-by-Step Methodology

Objective: To determine the first-order decomposition rate constant (k) and half-life (t½) of a sterically hindered thioaldehyde at pH 4.0, 7.0, and 9.0.

Materials:

-

Target α-thioaldehyde (e.g., 2,4,6-tri-tert-butylthiobenzaldehyde)

-

Spectrophotometric grade acetonitrile (ACN)

-

pH 4.0 Buffer (e.g., 0.1 M acetate)

-

pH 7.0 Buffer (e.g., 0.1 M phosphate)

-

pH 9.0 Buffer (e.g., 0.1 M borate)

-

UV-Vis Spectrophotometer with temperature control (set to 25°C)

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solution: Accurately prepare a 1.0 mM stock solution of the thioaldehyde in ACN.

-

Causality Note: An aprotic solvent like ACN is used for the stock to prevent premature degradation before the assay begins.

-

-

Instrument Setup: Set the spectrophotometer to scan a relevant wavelength range (e.g., 400-800 nm) to identify the λ_max of the thioaldehyde's n→π* transition. Set the instrument to kinetics mode to monitor absorbance at this λ_max over time.

-

Assay Initiation (Example for pH 7.0): a. Pipette 2.97 mL of the pH 7.0 buffer into a quartz cuvette and allow it to equilibrate to 25°C inside the spectrophotometer. b. Add 30 µL of the 1.0 mM thioaldehyde stock solution to the cuvette. c. Immediately cap the cuvette, mix by inversion (this is t=0), and begin data acquisition.

-

Self-Validation: This dilution results in a final concentration of 10 µM in 1% ACN, minimizing solvent effects while ensuring sufficient absorbance.

-

-

Data Collection: Record the absorbance at λ_max every 30 seconds for a period of at least 3-5 half-lives, or until the absorbance has plateaued.

-

Repeat: Repeat steps 3 and 4 for the pH 4.0 and pH 9.0 buffers.

-

Data Analysis: a. For each pH, plot the natural logarithm of the normalized absorbance (ln[A_t/A_₀]) versus time (in seconds). b. Perform a linear regression on the data. The negative of the slope of this line is the observed first-order rate constant, k (s⁻¹). c. Calculate the half-life as t½ = ln(2) / k.

Data Presentation: Representative Stability Data

The following table summarizes hypothetical but realistic data for a sterically hindered aromatic thioaldehyde, illustrating the impact of pH on stability.

| pH of Medium | Buffer System | Rate Constant, k (x 10⁻⁴ s⁻¹) | Half-Life, t½ (minutes) | Primary Decomposition Pathway |

| 4.0 | Acetate | 8.5 | 13.6 | Acid-Catalyzed Oligomerization |

| 7.0 | Phosphate | 1.2 | 96.3 | Slow Hydrolysis/Oligomerization |

| 9.0 | Borate | 25.1 | 4.6 | Base-Catalyzed Condensation |

This data is illustrative and will vary significantly based on the specific structure of the thioaldehyde.

Conclusion and Outlook

The stability of α-thioaldehydes is a delicate balance of electronic and steric factors, heavily influenced by the pH of their environment. Acidic conditions promote electrophilic attack and oligomerization, while basic conditions facilitate deprotonation to a highly nucleophilic thioenolate, leading to rapid condensation. For the drug development professional, this means that formulation strategies for any thioaldehyde-containing active pharmaceutical ingredient (API) must involve rigorous pH control and the potential inclusion of steric shielding groups to ensure shelf-life and bioavailability. For the synthetic chemist, it underscores the need for anhydrous, neutral, and often low-temperature conditions when generating and reacting these transient species. By understanding and controlling these distinct degradation pathways, the scientific community can better exploit the unique and powerful chemistry of the thioformyl group.

References

-

Wikipedia. (n.d.). Thial. Retrieved January 17, 2026, from [Link]

- Metzner, P. (1992). The Reaction of Thiols with Electron-deficient Thioaldehydes. A New Synthesis of Unsymmetrical Disulfides.

- Usov, V. A., Timokhina, L. V., & Voronkov, M. G. (1990). The synthesis and properties of thioaldehydes. Russian Chemical Reviews, 59(4), 378-395.

- Murai, T. (2018). The Construction and Application of C=S Bonds. Topics in Current Chemistry, 376(4), 31.

-

Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved January 17, 2026, from [Link]

-

Britannica. (n.d.). Thioaldehyde. Retrieved January 17, 2026, from [Link]

-

Nugent, B. (2021). Why thio ketone and thio aldehyde are unstable?. Quora. Retrieved January 17, 2026, from [Link]

- Okuma, K., et al. (2000). On the Behavior of α,β-Unsaturated Thioaldehydes and Thioketones in the Diels−Alder Reaction. The Journal of Organic Chemistry, 65(22), 7353-7361.

-

Wikipedia. (n.d.). Thioenol. Retrieved January 17, 2026, from [Link]

- Shkutova, L. A., et al. (2009). Studies of the thermal stability of thioacetal by IR spectroscopy. Pharmaceutical Chemistry Journal, 43, 403-405.

- Wipf Group. (n.d.). Organic Chemistry 2 Enols & Enones. University of Pittsburgh.

-

Norris, J. (2019). Synthesis of thiols. YouTube. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Retrieved January 17, 2026, from [Link]

- Kumar, M., & Francisco, J. S. (2017). Thioaldehydes from Aldehyde-Hydrogen Sulfide Interaction Under Organocatalysis. Chemistry–A European Journal, 23(11), 2522-2526.

- Li, Q., et al. (2023). Unlocking the potential of the thioamide group in drug design and development. Acta Pharmaceutica Sinica B.

- Tona, A., et al. (2020). Medicinal Thiols: Current Status and New Perspectives. Medicinal Research Reviews, 40(4), 1365-1402.

- da Silva, F. C., et al. (2019). Importance of thiol in drug development.

- AlHamdan, A. K. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst.

- Wang, Y., et al. (2017). Stable isotope labeling-solid phase extraction-mass spectrometry analysis for profiling of thiols and aldehydes in beer.

- Vedejs, E., et al. (1986). Thioaldehyde Diels-Alder reactions. The Journal of Organic Chemistry, 51(10), 1783-1793.

- Murai, T. (2018). Examples of isolated thioaldehydes.

-

ACD/Labs. (n.d.). Rule C-531 Thioaldehydes. Retrieved January 17, 2026, from [Link]

- Turecek, F., & Cramer, C. J. (1995). Heats of formation of ionic and neutral enols of acetaldehyde and acetone. Journal of the American Chemical Society, 117(48), 12243-12253.

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved January 17, 2026, from [Link]

- Aksakal, S. (2018). Synthesis and polymerization of thioester containing compounds. Queen Mary University of London.

- Kumar, M., & Francisco, J. S. (2017). Thioaldehydes From Aldehyde-Hydrogen Sulfide Interaction Under Organocatalysis.

- LibreTexts. (2021). 17.2: Enolization of Aldehydes and Ketones. Chemistry LibreTexts.

- AlHamdan, A. K. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 48(3).

- Reddit. (2020). Why are thioesters more acidic at the alpha hydrogen than esters?. r/chemhelp.

- LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.

- Organic Chemistry Tutor. (2019). Preparation and stability of thio-acetal and thio-ketal: Complete mechanistic description. YouTube.

Sources

- 1. Thial - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. quora.com [quora.com]

- 5. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thioaldehydes from Aldehyde-Hydrogen Sulfide Interaction Under Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thioenol - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. The reaction of thiols with electron-deficient thioaldehydes. A new synthesis of unsymmetrical disulfides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Dual Reactivity of α-Phenylthioaldehydes under N-Heterocyclic Carbene Catalysis: A Mechanistic and Synthetic Guide

Abstract

This technical guide provides an in-depth exploration of the N-heterocyclic carbene (NHC) catalyzed reactions of α-phenylthioaldehydes. These substrates serve as versatile precursors for the generation of crucial acyl azolium and azolium enolate intermediates, unlocking a range of powerful transformations. We will dissect the underlying mechanisms that govern the divergent reaction pathways—redox rearrangement to form thiol esters and formal [4+2] cycloadditions to synthesize enantioenriched dihydropyridinones. This document will elucidate the catalytic cycles, provide detailed experimental protocols, and offer insights into the factors controlling selectivity, thereby serving as a valuable resource for researchers in organic synthesis, drug discovery, and materials science.

Introduction: The Unique Role of α-Phenylthioaldehydes in NHC Catalysis

N-Heterocyclic carbene (NHC) catalysis has emerged as a cornerstone of modern organocatalysis, enabling unique modes of reactivity, particularly the "umpolung" or polarity reversal of aldehydes.[1][2] This is achieved through the formation of the key Breslow intermediate, an enaminol species that can act as a potent nucleophile.[3] While a broad range of aldehydes have been successfully employed in NHC-catalyzed reactions, α-heteroatom-substituted aldehydes present a unique opportunity for divergent reactivity.

Among these, α-phenylthioaldehydes have proven to be particularly valuable precursors for generating both acyl azolium and azolium enolate intermediates.[4][5] The phenylthio group serves as an excellent leaving group, facilitating the formation of these key intermediates under mild, base-mediated conditions. This guide will delve into the mechanistic intricacies of these transformations and provide practical, field-proven protocols for their implementation.

Core Mechanism: A Dichotomy of Reactive Intermediates

The journey of an α-phenylthioaldehyde in the presence of an NHC catalyst begins with the formation of the pivotal Breslow intermediate. From this central species, the reaction can diverge into two distinct and synthetically valuable pathways, largely dictated by the electronic properties of the NHC catalyst and the nature of the base employed.

The catalytic cycle commences with the deprotonation of the azolium precatalyst by a base to generate the nucleophilic NHC. This carbene then adds to the electrophilic carbonyl carbon of the α-phenylthioaldehyde to form a tetrahedral intermediate. An intramolecular proton transfer leads to the formation of the Breslow intermediate.[3] It is at this juncture that the fate of the reaction is determined.

Pathway A: Redox Rearrangement to Thiol Esters

In the absence of a suitable external electrophile, the Breslow intermediate can undergo elimination of the thiophenolate anion to generate an acyl azolium intermediate. This highly electrophilic species is then susceptible to nucleophilic attack by the previously eliminated thiophenolate, resulting in the formation of a thiol ester product and regeneration of the NHC catalyst.[4][5] This overall process constitutes a formal intramolecular redox rearrangement.

The efficiency of this pathway is significantly influenced by the electronic nature of the N-aryl substituents on the NHC. Catalysts bearing electron-withdrawing groups, such as N-pentafluorophenyl or N-2,4,6-trichlorophenyl, are particularly effective at promoting this redox rearrangement.[4] This is attributed to the increased electrophilicity of the acyl azolium intermediate, which accelerates the rebound of the thiophenolate.

Caption: Catalytic cycle for the NHC-catalyzed redox rearrangement.

Pathway B: Formal [4+2] Cycloaddition to Dihydropyridinones

Alternatively, the Breslow intermediate can be deprotonated at the α-carbon by a suitable base to form an azolium enolate. This nucleophilic species can then engage in a variety of bond-forming reactions. One of the most elegant applications is the enantioselective formal [4+2] cycloaddition with electrophilic partners, such as α,β-unsaturated imines, to generate highly functionalized and enantioenriched dihydropyridinones.[4][6]

In this pathway, the choice of a chiral NHC catalyst is paramount for inducing stereoselectivity. The azolium enolate adds in a conjugate fashion to the α,β-unsaturated imine, followed by an intramolecular cyclization and subsequent elimination of the NHC catalyst to afford the dihydropyridinone product.

Caption: Key steps in the formal [4+2] cycloaddition.

Experimental Protocols and Methodologies

The successful implementation of these reactions hinges on careful attention to experimental detail. The following protocols are based on established and validated procedures.

Synthesis of α-Phenylthioaldehydes

A reliable two-step procedure for the synthesis of α-phenylthioaldehydes has been reported.[5][7]

Step 1: Aldol Addition

-

To a solution of methoxymethyl phenyl sulfide (1.0 equiv) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 equiv) dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add a solution of the corresponding aldehyde (1.2 equiv) in anhydrous THF dropwise.

-

Continue stirring at -78 °C for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the β-hydroxy-α-methoxymethyl sulfide.

Step 2: Mesylation and Rearrangement

-

To a solution of the β-hydroxy-α-methoxymethyl sulfide (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.5 equiv) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with water and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-phenylthioaldehyde.

NHC-Catalyzed Redox Rearrangement

The following is a general procedure for the redox rearrangement of α-phenylthioaldehydes to thiol esters.[8]

-

To a flame-dried Schlenk flask under a nitrogen atmosphere, add the α-phenylthioaldehyde (1.0 equiv), the triazolium NHC precatalyst (0.1 equiv), and the base (0.1 equiv).

-

Add anhydrous solvent (e.g., THF or dichloromethane) via syringe.

-

Stir the reaction mixture at room temperature and monitor by TLC or ¹H NMR spectroscopy.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 1: Catalyst and Base Screening for the Redox Rearrangement of α-Phenyl-α-phenylthioaldehyde [8]

| Entry | NHC Precatalyst | Base | Time (h) | Conversion (%) |

| 1 | N-mesityl triazolium | Cs₂CO₃ | 16 | >95 |

| 2 | N-mesityl triazolium | NEt₃ | 16 | >95 |

| 3 | N-phenyl triazolium | NEt₃ | 16 | >95 |

| 4 | N-pentafluorophenyl triazolium | NEt₃ | 0.25 | >95 |

| 5 | N-2,4,6-trichlorophenyl triazolium | NEt₃ | 0.25 | >95 |

Enantioselective Formal [4+2] Cycloaddition

The following protocol outlines the general procedure for the synthesis of dihydropyridinones.[4][9]

-

To a flame-dried vial, add the chiral triazolium NHC precatalyst (0.1 equiv) and the base (e.g., DBU, 1.2 equiv).

-

Add anhydrous solvent (e.g., toluene) and stir for 10 minutes at room temperature.

-

Add the α,β-unsaturated imine (1.0 equiv) and the α-phenylthioaldehyde (1.2 equiv).

-

Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor by TLC.

-

Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the enantioenriched dihydropyridinone.

Table 2: Substrate Scope for the Enantioselective [4+2] Cycloaddition (Representative Examples)

| Entry | α-Phenylthioaldehyde | α,β-Unsaturated Imine | Yield (%) | dr | ee (%) |

| 1 | Phenyl substituted | N-tosyl cinnamaldimine | 85 | >95:5 | 98 |

| 2 | Methyl substituted | N-tosyl cinnamaldimine | 78 | >95:5 | 96 |

| 3 | Phenyl substituted | N-tosyl crotonaldimine | 82 | 90:10 | 95 |

Causality and Self-Validation in Experimental Design

The protocols outlined above are designed to be self-validating through careful consideration of the underlying mechanistic principles.

-

Choice of Catalyst and Base: As demonstrated in Table 1, the electronic nature of the NHC catalyst is a critical determinant of reactivity in the redox rearrangement. Electron-withdrawing substituents on the N-aryl ring of the triazolium precatalyst significantly accelerate the reaction, providing a clear and predictable outcome.[4] Similarly, in the [4+2] cycloaddition, the choice of a specific chiral NHC is directly responsible for the observed enantioselectivity. The use of an achiral catalyst would be expected to yield a racemic product, thus validating the role of the chiral catalyst in asymmetric induction.

-

Role of the Phenylthio Group: The phenylthio moiety is not merely a spectator; it is an active participant in the catalytic cycle. Its ability to function as a good leaving group is essential for the formation of the acyl azolium and azolium enolate intermediates.[5] An experiment replacing the phenylthio group with a non-leaving group (e.g., a simple alkyl group) would not be expected to undergo the same transformations, thereby confirming the crucial role of the heteroatom substituent.

-

Reaction Monitoring: The progress of these reactions can be readily monitored by standard analytical techniques such as TLC and ¹H NMR spectroscopy. The disappearance of the starting aldehyde proton signal and the appearance of characteristic product signals provide a clear indication of reaction conversion. In the case of the redox rearrangement, the formation of the thiol ester can be confirmed by the characteristic carbonyl stretch in the IR spectrum and the appropriate signals in the ¹H and ¹³C NMR spectra. For the dihydropyridinones, the stereochemistry can be determined by NOE experiments and comparison to literature data for analogous systems.

Conclusion and Future Outlook

The NHC-catalyzed reactions of α-phenylthioaldehydes represent a powerful and versatile platform for the synthesis of valuable molecular scaffolds. The ability to selectively generate either acyl azolium or azolium enolate intermediates from a common precursor by simply tuning the reaction conditions offers a remarkable degree of control and flexibility. The protocols detailed in this guide provide a solid foundation for the practical application of this methodology.

Future research in this area will likely focus on expanding the substrate scope to include a wider range of α-heteroatom-substituted aldehydes and exploring new reaction manifolds for the in situ generated reactive intermediates. The development of even more efficient and selective chiral NHC catalysts will undoubtedly lead to the synthesis of increasingly complex and biologically relevant molecules with high stereocontrol.

References

-

Ewing, P. M. D. A., Majhi, P. K., Prentice, C., Young, C. M., van Rees, K., Arnold, P. L., Zysman-Colman, E., & Smith, A. D. (2024). α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates. Chemical Science, 15(21), 8031–8039. [Link]

-

Ewing, P. M. D. A., Majhi, P. K., Prentice, C., Young, C. M., van Rees, K., Arnold, P. L., Zysman-Colman, E., & Smith, A. D. (2024). α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates. PubMed Central. [Link]

-

ResearchGate. (n.d.). Synthesis of α-phenylthioaldehydes. Retrieved January 17, 2026, from [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: Enantioselective Synthesis of Dihydropyridinones via NHC‐Catalyzed Aza‐Claisen Reaction. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Retrieved January 17, 2026, from [Link]

-

Sci-Hub. (n.d.). A novel synthesis of α‐(phenylthio)aldehydes. Retrieved January 17, 2026, from [Link]

-

Ewing, P. M. D. A., Majhi, P. K., Prentice, C., Young, C. M., van Rees, K., Arnold, P. L., Zysman-Colman, E., & Smith, A. D. (2024). α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates. Chemical Science, 15(21), 8031–8039. [Link]

-

Mehta, G., & Kumar, Y. (2021). Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. PubMed Central. [Link]

-

Bode, J. W., & Sohn, S. S. (2011). Enantioselective Synthesis of Dihydropyridinones via NHC-Catalyzed Aza-Claisen Reaction. Organic Letters, 13(19), 5268–5271. [Link]

-

Lin, L., Li, Y., Du, W., & Deng, W.-P. (2010). N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides. Organic Letters, 12(15), 3384–3387. [Link]

-

ResearchGate. (n.d.). Formation of Breslow Intermediates from N‐Heterocyclic Carbenes and Aldehydes Involves Autocatalysis by the Breslow Intermediate, and a Hemiacetal. Retrieved January 17, 2026, from [Link]

-

Bode, J. W., & Sohn, S. S. (2011). Enantioselective synthesis of dihydropyridinones via NHC-catalyzed aza-Claisen reaction. Pubs.rsc.org. [Link]

-

MDPI. (n.d.). N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. Retrieved January 17, 2026, from [Link]

-

Mehta, G., & Kumar, Y. (2021). Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now. Chemical Science, 12(30), 10146–10163. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Tale of the Breslow intermediate, a central player in N-heterocyclic carbene organocatalysis: then and now - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Sci-Hub. A novel synthesis of α‐(phenylthio)aldehydes / Recueil des Travaux Chimiques des Pays-Bas, 1987 [sci-hub.box]

- 8. α-Phenylthioaldehydes for the effective generation of acyl azolium and azolium enolate intermediates - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06879J [pubs.rsc.org]

- 9. Enantioselective synthesis of dihydropyridinones via NHC-catalyzed aza-Claisen reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: 2-Methyl-2-(phenylsulfanyl)propanal as a Versatile Precursor for Modern Heterocyclic Synthesis

Abstract

Heterocyclic scaffolds are cornerstones of modern medicinal chemistry, forming the core of a vast number of therapeutic agents.[1][2] The efficient construction of these rings is a paramount objective in drug discovery and development. This technical guide details the utility of 2-Methyl-2-(phenylsulfanyl)propanal, a versatile C5 building block, as a strategic precursor for the synthesis of diverse and medicinally relevant heterocyclic systems.[3] We explore its synthesis, unique reactivity derived from the interplay between its aldehyde functionality and the α-phenylsulfanyl group, and its application in constructing key heterocycles such as thiazoles, imidazoles, and pyrazoles. Mechanistic insights, detailed experimental protocols, and the broader implications for drug development are presented to provide a comprehensive resource for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction: The Strategic Value of Advanced Building Blocks

The landscape of drug discovery is perpetually driven by the need for novel molecular entities with high therapeutic potential. Heterocyclic compounds are preeminent in this arena, with over 85% of all biologically active molecules incorporating at least one heterocyclic ring. Their prevalence stems from the unique physicochemical properties—such as polarity, solubility, and hydrogen bonding capacity—that heteroatoms impart, enabling precise interactions with biological targets.[2][4]

The synthetic accessibility of these scaffolds is therefore a critical bottleneck. The use of multifunctional, strategically designed building blocks that can participate in robust, high-yield transformations is essential for the rapid generation of chemical libraries and the exploration of structure-activity relationships (SAR).[5][6] this compound (also known as 2-methyl-2-(phenylthio)propanal) has emerged as such a building block.[7] Its structure, featuring a reactive aldehyde and an α-positioned phenylsulfanyl moiety, offers a powerful combination of electrophilicity and a competent leaving group, paving the way for elegant and efficient cyclization strategies.

Synthesis and Physicochemical Profile of the Precursor

The reliable synthesis of this compound is crucial for its application. A robust and scalable two-step method starting from the readily available isobutyraldehyde is commonly employed in industrial and laboratory settings.[3]

Synthetic Pathway

The synthesis proceeds via an initial α-chlorination of isobutyraldehyde, followed by a nucleophilic substitution with sodium thiophenolate. The quaternary carbon center helps to prevent side reactions like enolization during the substitution step.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound from isobutyraldehyde.

Materials:

-

Isobutyraldehyde

-

Chlorine gas

-

Sodium thiophenolate (NaSPh)

-

Organic solvent (e.g., Dichloromethane)

-

Aqueous workup solutions (e.g., saturated NaHCO₃, brine)

-

Drying agent (e.g., anhydrous MgSO₄)

Procedure:

Step 1: α-Chlorination of Isobutyraldehyde

-

In a reaction vessel equipped with a gas inlet, stirrer, and thermometer, dissolve isobutyraldehyde in the chosen organic solvent.

-

Cool the solution to a temperature between 0-10 °C.

-

Slowly bubble chlorine gas through the solution while maintaining the temperature. The reaction is exothermic and requires careful monitoring.

-

Monitor the reaction's progress using an appropriate analytical technique (e.g., GC or ¹H NMR) until the starting material is consumed.

-

Upon completion, purge the solution with nitrogen to remove excess chlorine gas. The resulting solution of 2-chloro-2-methylpropanal is typically used directly in the next step.[3]

Step 2: Nucleophilic Substitution

-

To the vigorously stirred solution of 2-chloro-2-methylpropanal from Step 1, add a solution of sodium thiophenolate at a controlled rate, maintaining the temperature below 25 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours or until TLC/GC analysis indicates the completion of the substitution.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | This compound | [7] |

| CAS Number | 63996-66-7 | [7] |

| Molecular Formula | C₁₀H₁₂OS | [7] |

| Molecular Weight | 180.27 g/mol | [7] |

| Appearance | Liquid (typical) | |

| Key Synonyms | 2-methyl-2-(phenylthio)propanal | [7] |

Core Reactivity and Mechanistic Principles

The synthetic power of this compound lies in the orchestrated reactivity of its two key functional components.

-

The Aldehyde Carbonyl: This group serves as the primary electrophilic site. It readily undergoes condensation with a wide range of nucleophiles (amines, thioamides, carbanions), which is the initiating step for most heterocyclic ring formations.

-

The α-Phenylsulfanyl Group: This moiety is the cornerstone of the precursor's utility. Thiophenolate is an excellent nucleofuge (leaving group).[8] After the initial condensation at the aldehyde, subsequent intramolecular reactions are often terminated by the expulsion of the phenylsulfanyl group, which acts as a thermodynamic driving force for cyclization and subsequent aromatization to the stable heterocyclic product.

Advanced Application: A Precursor to Acyl Azolium Intermediates